molecular formula C8H9IN4 B8668176 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8668176
M. Wt: 288.09 g/mol
InChI Key: IKYRECLFDHQIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C8H9IN4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9IN4

Molecular Weight

288.09 g/mol

IUPAC Name

6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C8H9IN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3

InChI Key

IKYRECLFDHQIPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Two reactions were set up side by side as follows. Each 250 mL round bottom flask was charged with 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine (7.5 g, 38.1 mmol, Preparation #G.1), sodium iodide (8.58 g, 57.2 mmol) and hydriodic acid (57 wt % in water, stabilized with <1.5% hypophosphorous acid; 52.1 mL, 381 mmol). The mixture was heated in an oil bath to about 90° C. with stirring for about 4 days. The combined reactions were filtered then the filtrate was basified with 25 wt % aqueous NaOH. The solids from the filtration were then added to the filtrate (still basic) and extracted with DCM (750 mL). The organic phase was dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product was crystallized from DMF (90 mL, about 90° C.) to give the title compound (17.3 g, 78%): LC/MS (Table 1, Method a) Rt=1.67 min; MS m/z: 289.0 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step One
Yield
78%

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